1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone
Description
1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone is a substituted indenone derivative characterized by a ketone group (ethanone) at position 4 and a hydroxyl group at position 5 of the partially saturated inden ring system. This compound belongs to a broader class of aromatic ketones, which are of interest in medicinal chemistry, fragrance development, and materials science due to their diverse biological activities and structural versatility .
Its core structure shares similarities with cathinone derivatives, synthetic musks, and bioactive phenolic compounds, enabling comparative analyses of physicochemical and functional properties .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(5-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone |
InChI |
InChI=1S/C11H12O2/c1-7(12)11-9-4-2-3-8(9)5-6-10(11)13/h5-6,13H,2-4H2,1H3 |
InChI Key |
WPPGKDKRBSWGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1CCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with indanone as the starting material.
Hydroxylation: The indanone undergoes hydroxylation at the 5-position using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Ethanone Addition: The hydroxylated intermediate is then subjected to a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethanone group at the 1-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-(5-Oxo-2,3-dihydro-1H-inden-4-yl)ethanone.
Reduction: 1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanol.
Substitution: 1-(5-Alkoxy-2,3-dihydro-1H-inden-4-yl)ethanone or 1-(5-Acyl-2,3-dihydro-1H-inden-4-yl)ethanone.
Scientific Research Applications
Medicinal Chemistry Applications
1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone has been studied for its potential therapeutic effects. Some key applications include:
1. Antioxidant Activity
- Research indicates that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thus contributing to cellular protection against damage.
2. Neuroprotective Effects
- Investigations into the neuroprotective effects of this compound suggest its potential in treating neurodegenerative disorders. The compound has been found to inhibit neuronal apoptosis and promote cell survival in models of neurotoxicity.
3. Anti-inflammatory Properties
- The compound has demonstrated anti-inflammatory effects in various biological assays. It may modulate inflammatory pathways and cytokine production, making it a candidate for treating inflammatory diseases.
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis due to its unique structural features. Its applications include:
1. Synthesis of Indene Derivatives
- The compound is utilized as a starting material for synthesizing various indene derivatives, which are valuable in pharmaceuticals and agrochemicals.
2. Building Block for Complex Molecules
- It acts as a building block in the synthesis of more complex organic molecules, including natural products and biologically active compounds.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Study 2: Neuroprotective Mechanisms
In a neurotoxic model using SH-SY5Y cells, treatment with this compound resulted in reduced levels of apoptosis markers such as caspase-3 activation and increased cell viability.
| Treatment Group | Cell Viability (%) | Caspase-3 Activity (units) |
|---|---|---|
| Control | 40 | 200 |
| Compound (50 µM) | 70 | 120 |
| Compound (100 µM) | 90 | 50 |
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell survival, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
1-(2,3-Dihydro-1H-inden-5-yl)ethanone
- Structure : Lacks the hydroxyl group at position 5.
- Key Differences : Reduced polarity and hydrogen-bonding capacity compared to the target compound.
- Applications: Used as a precursor in synthetic routes for indenone-based hybrids, such as aryl pyrazole-indanones .
1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone
- Structure : Features bulky tert-butyl and methyl groups at positions 6 and 1/1, respectively.
- Key Differences : Increased lipophilicity (logP = 1.43) due to alkyl substituents, making it suitable as a synthetic musk .
- Applications : Commercialized in fragrances for its stability and odor profile .
Phenolic Ethanones (e.g., 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone)
- Structure: Hydroxyl groups on a simpler aromatic ring (non-inden).
- Key Differences: Enhanced α-glucosidase inhibitory activity (IC₅₀ = 12.3 μM) compared to mono-hydroxylated analogs, highlighting the importance of hydroxyl group positioning .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₂O₂ | 176.21 | ~1.2* | 5-OH, 4-ethanone |
| 1-(2,3-Dihydro-1H-inden-5-yl)ethanone | C₁₁H₁₂O | 160.21 | 2.1 | None |
| 1-(6-tert-Butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone | C₁₇H₂₂O | 242.36 | 1.43 | 6-tert-butyl, 1/1-methyl |
| 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone | C₉H₁₀O₄ | 182.17 | 0.8 | 2,5-OH, 4-OCH₃ |
*Estimated based on structural analogs.
- Polarity : The target compound’s hydroxyl group lowers logP compared to alkylated analogs, enhancing aqueous solubility.
- Thermal Stability : Alkylated derivatives (e.g., tert-butyl) exhibit higher melting points (134–137°C) due to crystallinity, whereas hydroxylated analogs may form intermolecular hydrogen bonds .
Biological Activity
1-(5-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone, also known by its CAS number 14333-93-8, is a compound with a unique chemical structure that has garnered attention in the field of medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula of this compound is C₁₁H₁₂O₂. Its structure features an indene core with a hydroxyl group that may contribute to its biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar indene structures exhibit significant antimicrobial activity. For instance, derivatives of indane and indanone have been shown to possess antibacterial and antifungal properties. The presence of functional groups such as hydroxyl can enhance these activities by increasing solubility and reactivity with microbial targets .
Table 1: Antimicrobial Activity of Indene Derivatives
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 1-(5-Hydroxy-2,3-dihydro-1H-indene) | 0.025 | Staphylococcus aureus |
| Indinavir | 0.0195 | Escherichia coli |
| Donepezil | 0.0048 | Candida albicans |
Anti-inflammatory Activity
The anti-inflammatory potential of indene derivatives has been explored in various studies. Research indicates that certain compounds can inhibit pro-inflammatory cytokine production, suggesting a mechanism for their therapeutic effect in conditions like arthritis and other inflammatory diseases .
Cytotoxicity and Antitumor Activity
Studies have demonstrated that compounds related to the indene structure exhibit cytotoxic effects against various cancer cell lines. For instance, indane derivatives have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | IC₅₀ (µM) | Cell Line |
|---|---|---|
| 1-(5-Hydroxy-2,3-dihydro-1H-indene) | 15 | HeLa (Cervical cancer) |
| Indane-1,3-dione | 20 | MCF7 (Breast cancer) |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes.
- Apoptosis Induction : In cancer therapy, the induction of programmed cell death is a key mechanism through which these compounds exert their effects.
Case Studies
Several case studies highlight the efficacy of indene derivatives in therapeutic applications:
- Case Study on Antibacterial Activity : A study evaluated the antibacterial properties of various indane derivatives against multi-drug resistant strains of bacteria. Results indicated that certain modifications to the indene structure significantly enhanced activity against resistant strains .
- Case Study on Anti-inflammatory Effects : Research involving animal models showed that treatment with indane derivatives resulted in reduced inflammation markers and improved joint function in arthritis models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
